N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine
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Overview
Description
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine is a chemical compound with the molecular formula C27H27N3O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triphenylmethyl group, a sulfanylacetyl group, and a glycyl-L-asparagine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved off after the desired sequence is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the triphenylmethyl group.
Scientific Research Applications
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triphenylmethyl group provides stability and enhances the compound’s binding affinity, while the glycyl-L-asparagine moiety is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
823803-06-1 |
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Molecular Formula |
C27H27N3O5S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[2-[(2-tritylsulfanylacetyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C27H27N3O5S/c28-23(31)16-22(26(34)35)30-24(32)17-29-25(33)18-36-27(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H2,28,31)(H,29,33)(H,30,32)(H,34,35)/t22-/m0/s1 |
InChI Key |
ADTDKIKJIFPMLG-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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